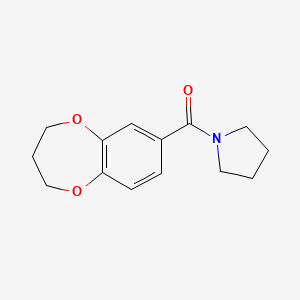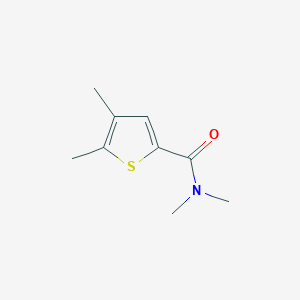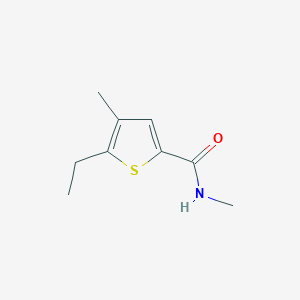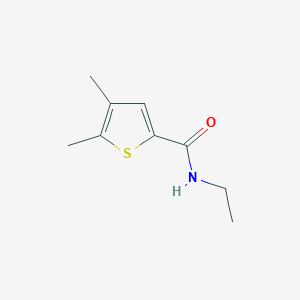
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(pyrrolidin-1-yl)methanone, also known as MDBP, is a synthetic compound that has been studied for its potential therapeutic properties.
Mécanisme D'action
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(pyrrolidin-1-yl)methanone is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. It may also have an effect on the GABAergic system.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(pyrrolidin-1-yl)methanone can increase the levels of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(pyrrolidin-1-yl)methanone has been shown to have a high affinity for certain receptors in the brain, which may make it useful for studying the function of these receptors. However, its potential toxicity and limited availability may make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(pyrrolidin-1-yl)methanone. One area of interest is its potential as a treatment for addiction, particularly to stimulants such as cocaine and methamphetamine. Additionally, further studies are needed to fully understand the mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(pyrrolidin-1-yl)methanone and its potential therapeutic applications. Finally, the development of more efficient synthesis methods may make it easier to study the compound in the future.
Méthodes De Synthèse
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(pyrrolidin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenyl-2-propanone with pyrrolidine and formaldehyde. The resulting compound is then reduced to yield 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(pyrrolidin-1-yl)methanone.
Applications De Recherche Scientifique
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(pyrrolidin-1-yl)methanone has been studied for its potential as a treatment for various neurological disorders, including Parkinson's disease and Alzheimer's disease. It has also been investigated for its potential as an antidepressant and anxiolytic.
Propriétés
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(15-6-1-2-7-15)11-4-5-12-13(10-11)18-9-3-8-17-12/h4-5,10H,1-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGLQIHKIHSFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7500272.png)







![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7500331.png)



